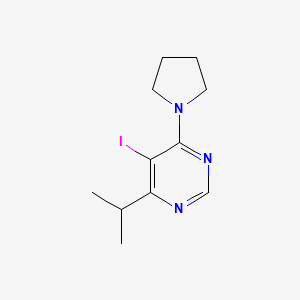

5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16IN3 |

|---|---|

Molecular Weight |

317.17 g/mol |

IUPAC Name |

5-iodo-4-propan-2-yl-6-pyrrolidin-1-ylpyrimidine |

InChI |

InChI=1S/C11H16IN3/c1-8(2)10-9(12)11(14-7-13-10)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3 |

InChI Key |

DRBZJWZOXSHBNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=NC=N1)N2CCCC2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

Isopropylation: The isopropyl group is introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Pyrrolidine Substitution: The pyrrolidine ring is attached through nucleophilic substitution, where pyrrolidine reacts with the halogenated pyrimidine intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with biological targets.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and iodine atom may play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Pyrimidine Derivatives

Substituent-Driven Activity Differences

Table 1: Key Structural and Functional Comparisons

Key Observations:

- C-5 Substituent : The iodo group in the target compound differs from methyl or ethyl groups in analogs. Iodine’s larger atomic radius and electronegativity may enhance binding affinity in halogen-rich environments (e.g., enzyme active sites) compared to alkyl groups .

- C-6 Substituent : The pyrrolidin-1-yl group at C-6 replaces sulfur-containing moieties (e.g., thioethyl-pyrrolidine in 5a). Sulfur atoms in analogs improve antimicrobial activity but may reduce metabolic stability due to oxidation susceptibility .

Physicochemical Properties

Biological Activity

5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with an iodine atom, an isopropyl group, and a pyrrolidine moiety. The presence of these substituents may influence its biological activity through various mechanisms.

Biological Activity Overview

The biological activity of pyrimidine derivatives, including this compound, has been extensively studied. Pyrimidines are known for their wide range of pharmacological effects, including:

- Antimicrobial Activity : Pyrimidine derivatives exhibit significant activity against various bacterial and fungal strains. For instance, compounds with similar structures have shown potent antibacterial effects against E. coli and Staphylococcus aureus .

- Antitumor Effects : Many pyrimidine derivatives have been investigated for their anticancer properties. The mechanisms often involve inhibition of DNA synthesis or interference with cell signaling pathways .

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in nucleic acid synthesis or cell proliferation.

- Modulation of Signaling Pathways : The compound may interact with cellular receptors or signaling molecules, influencing pathways related to cell growth and apoptosis.

Antimicrobial Activity

A study highlighted that pyrimidine derivatives demonstrated varying degrees of antimicrobial activity, with some compounds being significantly more potent than traditional antibiotics like trimethoprim .

Antitumor Activity

Research has shown that derivatives similar to this compound can act as inhibitors of specific kinases involved in tumor growth. For example, compounds targeting CDK2 have shown promise in preclinical models .

Data Table: Biological Activities of Pyrimidine Derivatives

Q & A

Basic: What are the key synthetic routes for 5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine?

Methodological Answer:

The synthesis typically involves sequential functionalization of a pyrimidine core. A common approach is:

Core Modification : Start with 4,6-dichloropyrimidine. Introduce the isopropyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF, 80°C).

Iodination : Use KI/CuI in a polar aprotic solvent (e.g., DMSO) to substitute chlorine at position 5 with iodine.

Pyrrolidine Introduction : React the intermediate with pyrrolidine under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C) .

Validation: Monitor reaction progress via TLC or HPLC. Confirm regioselectivity using ¹H/¹³C NMR and HRMS.

Basic: How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Spectroscopy :

- Chromatography :

Advanced: How to optimize reaction conditions for introducing the pyrrolidin-1-yl group?

Methodological Answer:

Key variables to test:

Catalyst Systems : Compare Pd(OAc)₂/Xantphos vs. Pd(dba)₂/BINAP for yield improvement.

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions.

Temperature : Higher temps (100–120°C) reduce reaction time but risk decomposition.

Data-Driven Approach: Use a DoE (Design of Experiments) framework to analyze interactions between variables. Reference PubChem’s reaction parameter datasets for analogous pyrimidines .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from:

Assay Variability : Standardize protocols (e.g., cell lines, incubation times).

Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .

Impurity Interference : Isolate minor impurities (e.g., deiodinated byproducts) using preparative TLC and retest bioactivity.

Case Study: In PubChem-derived pyrimidines, trace metal residues from synthesis were found to inhibit enzyme activity, necessitating EDTA washes .

Stability: What storage conditions preserve this compound?

Methodological Answer:

- Short-Term : Store at –20°C in amber vials under argon to prevent iodine loss via photodegradation or oxidation.

- Long-Term : Lyophilize and keep at –80°C with desiccants (e.g., silica gel).

Validation: Periodic NMR/HPLC checks every 6 months to detect decomposition (e.g., new peaks at δ ~7.8 ppm indicate aryl iodide breakdown) .

Computational Modeling: How to predict SAR for this compound?

Methodological Answer:

Docking Studies : Use the compound’s SMILES string (e.g., C1CCN(C1)C2=NC(=NC(=C2I)C(C)C)N3CCCC3) in AutoDock Vina to model interactions with target proteins .

QSAR Analysis : Correlate logP (calculated via ChemAxon) with cellular permeability data.

MD Simulations : Assess pyrrolidine ring flexibility’s impact on binding kinetics (GROMACS, 50 ns runs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.